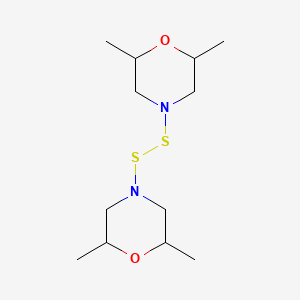
4,4'-Dithiobis(2,6-dimethylmorpholine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dithiobis(2,6-dimethylmorpholine) is a chemical compound with the molecular formula C12H24N2O2S2 and a molecular weight of 292.46116 g/mol . It is known for its unique structure, which includes two morpholine rings connected by a disulfide bond. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dithiobis(2,6-dimethylmorpholine) typically involves the reaction of 2,6-dimethylmorpholine with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2,6-dimethylmorpholine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dithiobis(2,6-dimethylmorpholine) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
化学反应分析
Types of Reactions
4,4’-Dithiobis(2,6-dimethylmorpholine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol, sodium borohydride, and lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, and ethanol.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted morpholine derivatives.
科学研究应用
4,4’-Dithiobis(2,6-dimethylmorpholine) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of 4,4’-Dithiobis(2,6-dimethylmorpholine) involves its ability to form and break disulfide bonds. This property is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The morpholine rings provide stability and solubility, making the compound versatile in various chemical environments .
相似化合物的比较
Similar Compounds
4,4’-Dithiobis(2-methylmorpholine): Similar structure but with different substitution patterns on the morpholine rings.
4,4’-Dithiobis(morpholine): Lacks the methyl groups present in 4,4’-Dithiobis(2,6-dimethylmorpholine).
Bis(2,6-dimethylmorpholine) disulfide: Another disulfide compound with similar morpholine rings.
Uniqueness
4,4’-Dithiobis(2,6-dimethylmorpholine) is unique due to its specific substitution pattern, which provides distinct chemical reactivity and stability. The presence of methyl groups on the morpholine rings enhances its solubility and makes it more suitable for certain applications compared to its analogs .
生物活性
4,4'-Dithiobis(2,6-dimethylmorpholine) (DTDM) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 4,4'-Dithiobis(2,6-dimethylmorpholine)
- Molecular Formula : C12H22N2S2
- CAS Number : 120-54-7
DTDM acts primarily as a reducing agent and antioxidant. Its dithiol structure allows it to participate in redox reactions, which can influence various biological pathways. The compound has been shown to modulate oxidative stress in cells, thereby impacting cellular signaling and apoptosis.
Antioxidant Activity
Research indicates that DTDM exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative damage in biological systems. This property is crucial in protecting cells from oxidative stress-related diseases.
Antimicrobial Activity
DTDM has demonstrated antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's efficacy against resistant strains highlights its potential as a therapeutic agent in treating infections.
Cytotoxic Effects
While DTDM shows promise as an antioxidant and antimicrobial agent, it also exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
Case Studies
-
Antioxidant Effects in Neuronal Cells :
A study evaluated the protective effects of DTDM on neuronal cells exposed to oxidative stress. Results indicated that DTDM significantly reduced cell death and improved cell viability by enhancing the activity of endogenous antioxidant enzymes . -
Antimicrobial Efficacy :
In a comparative study, DTDM was tested against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to be below 50 µg/mL for most strains, indicating strong antimicrobial activity . -
Cytotoxicity in Cancer Research :
A recent investigation into the cytotoxic effects of DTDM on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM .
Data Tables
属性
CAS 编号 |
85865-96-9 |
|---|---|
分子式 |
C12H24N2O2S2 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
4-[(2,6-dimethylmorpholin-4-yl)disulfanyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H24N2O2S2/c1-9-5-13(6-10(2)15-9)17-18-14-7-11(3)16-12(4)8-14/h9-12H,5-8H2,1-4H3 |
InChI 键 |
HKFSGPJTXXTDTB-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)SSN2CC(OC(C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















